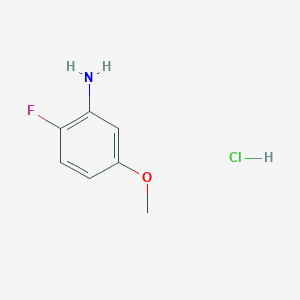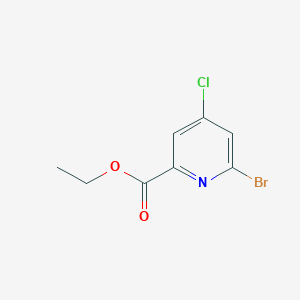![molecular formula C7H3BrN2O3 B13006100 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 1264193-14-7](/img/structure/B13006100.png)
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the oxazolo[4,5-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the bromination of oxazolo[4,5-b]pyridine-2-carboxylic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of oxazolo[4,5-b]pyridine-2-carboxylic acid with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 6-Bromopicolinic acid
- 2-Bromo-6-methylpyridine
- 6-Bromopyridine-3-carboxylic acid
Uniqueness
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of the oxazolo[4,5-b]pyridine ring system, which imparts distinct electronic and steric properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
1264193-14-7 |
|---|---|
Molekularformel |
C7H3BrN2O3 |
Molekulargewicht |
243.01 g/mol |
IUPAC-Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
JGDWAIZAPIVVIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1OC(=N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


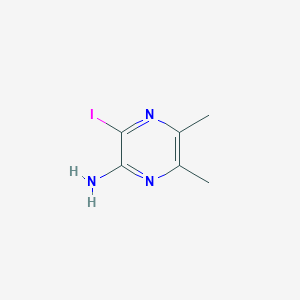
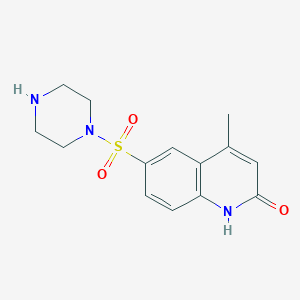
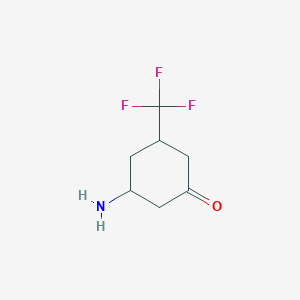

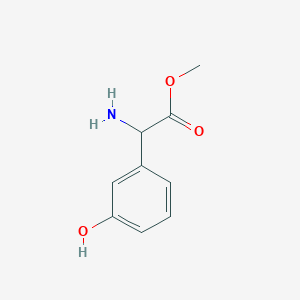
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
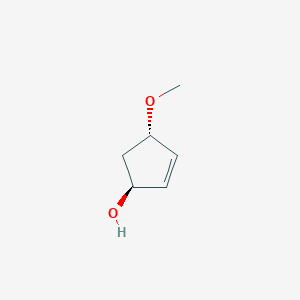
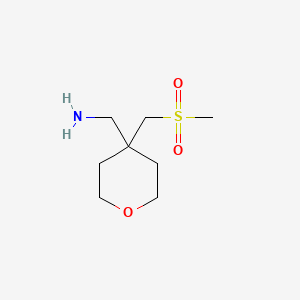
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
